molecular formula C16H16O3 B12788090 2-Phenylethyl 4-methoxybenzoate CAS No. 7465-97-6

2-Phenylethyl 4-methoxybenzoate

Cat. No.: B12788090
CAS No.: 7465-97-6
M. Wt: 256.30 g/mol
InChI Key: HDZJIIWNPNQKHN-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid (anisic acid) and 2-phenylethanol. The compound’s methoxy group at the para position of the benzoyl moiety likely enhances its stability and modulates its solubility and bioactivity, similar to other methoxy-substituted esters .

Properties

CAS No.

7465-97-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-phenylethyl 4-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)16(17)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

HDZJIIWNPNQKHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of NSC 404075 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

NSC 404075 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties.

Scientific Research Applications

NSC 404075 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a crucial role in the study of neural stem cells, aiding in the understanding of cell differentiation and neurogenesis. In medicine, NSC 404075 is being explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 404075 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation of neural stem cells by modulating signaling pathways that regulate cell proliferation and differentiation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Methyl 4-Methoxybenzoate

  • Structure : Methyl ester of 4-methoxybenzoic acid.
  • Research Findings :
    • Exhibits the highest antioxidant activity among tested benzoate derivatives (e.g., methyl 4-chlorobenzoate, methyl 4-nitrobenzoate) at 2 mg/mL, attributed to electron-donating methoxy groups enhancing radical scavenging .
    • Detected in floral scent profiles (e.g., Anacamptis orchids) at concentrations of 7.77% in total volatile compounds, suggesting ecological roles in pollination .

2-Phenylethyl 2-Aminobenzoate (Phenethyl Anthranilate)

  • Structure: Substitutes the methoxy group with an amino group at the ortho position.
  • Key Differences: The amino group increases polarity and hydrogen-bonding capacity, influencing fragrance longevity and biological activity.
  • Applications : Widely used in perfumery for its fruity-floral aroma .

4-Pentylphenyl 4-Methoxybenzoate

  • Structure : Features a pentylphenyl ester group instead of 2-phenylethyl.
  • Key Differences : The bulky alkyl chain enhances crystallinity (white-pale yellow powder) and likely reduces solubility in polar solvents compared to 2-phenylethyl derivatives .

Chlorinated and Nitro-Substituted Analogs

  • Examples : Methyl 4-chlorobenzoate, methyl 4-nitrobenzoate.
  • Key Differences: Electron-withdrawing groups (Cl, NO₂) reduce antioxidant efficacy compared to methoxy derivatives but may enhance antimicrobial properties .

Comparative Data Table

Compound Molecular Formula Substituent(s) Key Properties/Applications Reference
2-Phenylethyl 4-methoxybenzoate C₁₆H₁₆O₃ 4-OCH₃, 2-phenylethyl Hypothesized fragrance/antioxidant roles
Methyl 4-methoxybenzoate C₉H₁₀O₃ 4-OCH₃, methyl High antioxidant activity (2 mg/mL)
2-Phenylethyl 2-aminobenzoate C₁₅H₁₅NO₂ 2-NH₂, 2-phenylethyl Perfumery (fruity-floral scent)
4-Pentylphenyl 4-methoxybenzoate C₁₉H₂₂O₃ 4-OCH₃, pentylphenyl Crystalline powder; industrial handling precautions

Critical Analysis of Substituent Effects

  • Methoxy Group : Enhances antioxidant activity via electron donation, as seen in methyl 4-methoxybenzoate .
  • Phenylethyl vs. Alkyl Chains : Longer or aromatic ester chains (e.g., 2-phenylethyl, pentylphenyl) increase molecular weight and lipophilicity, affecting solubility and application (e.g., fragrance retention vs. crystallinity) .

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